molecular formula C11H14Cl2N2 B15066538 2-(4-Chloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride

2-(4-Chloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride

Cat. No.: B15066538
M. Wt: 245.14 g/mol
InChI Key: LJFBIPQXGBLXDH-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities . This compound is characterized by the presence of a chloro and methyl group on the indole ring, which can influence its chemical behavior and biological activity.

Preparation Methods

The synthesis of 2-(4-Chloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol . The resulting indole derivative can then be further modified to introduce the chloro and methyl groups at the desired positions.

Chemical Reactions Analysis

2-(4-Chloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group on the indole ring can undergo nucleophilic substitution reactions with various nucleophiles.

    Condensation: The compound can participate in condensation reactions to form more complex structures.

Scientific Research Applications

2-(4-Chloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and

Properties

Molecular Formula

C11H14Cl2N2

Molecular Weight

245.14 g/mol

IUPAC Name

2-(4-chloro-3-methylindol-1-yl)ethanamine;hydrochloride

InChI

InChI=1S/C11H13ClN2.ClH/c1-8-7-14(6-5-13)10-4-2-3-9(12)11(8)10;/h2-4,7H,5-6,13H2,1H3;1H

InChI Key

LJFBIPQXGBLXDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=C1C(=CC=C2)Cl)CCN.Cl

Origin of Product

United States

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